5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde
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Overview
Description
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C11H13FO3. It is a fluorinated benzaldehyde derivative, characterized by the presence of fluorine, isopropoxy, and methoxy groups attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde typically involves the introduction of the fluorine, isopropoxy, and methoxy groups onto a benzaldehyde core. One common method includes the following steps:
Starting Material: Begin with a suitable benzaldehyde derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropoxylation: Introduce the isopropoxy group using isopropyl alcohol and an acid catalyst.
Methoxylation: Introduce the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine, isopropoxy, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-isopropoxy-2-methoxybenzoic acid.
Reduction: Formation of 5-Fluoro-4-isopropoxy-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde depends on its specific applicationThe presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the isopropoxy and methoxy groups can influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the isopropoxy group.
5-Fluoro-2-isopropoxy-4-methoxybenzaldehyde: Similar structure but different substitution pattern on the benzene ring
Uniqueness
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine, isopropoxy, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C11H13FO3 |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-11-5-10(14-3)8(6-13)4-9(11)12/h4-7H,1-3H3 |
InChI Key |
STYPHVDDAZNDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)OC)C=O)F |
Origin of Product |
United States |
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